LBM-415

Antibacterial resistance Staphylococcus aureus MIC determination

LBM-415 is the definitive reference standard for peptide deformylase (PDF) inhibitor research. Its well-characterized MIC ranges across S. aureus, S. pneumoniae, and B. fragilis provide validated benchmarks. This compound bypasses β-lactam, macrolide, and quinolone resistance mechanisms, making it ideal for probing PDF pathways in drug-resistant backgrounds. Essential for antibacterial discovery and pharmacodynamic studies.

Molecular Formula C18H25FN4O5
Molecular Weight 396.4 g/mol
CAS No. 478913-91-6
Cat. No. B1674648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBM-415
CAS478913-91-6
SynonymsLBM415
NVP PDF 713
NVP PDF-713
NVP-PDF713
Molecular FormulaC18H25FN4O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F
InChIInChI=1S/C18H25FN4O5/c1-2-3-5-13(10-21(27)12-24)18(26)22-9-4-6-15(22)17(25)20-16-8-7-14(19)11-23(16)28/h7-8,11-13,15,27-28H,2-6,9-10H2,1H3/t13-,15+/m1/s1
InChIKeyAYCMYBACERJYNY-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LBM-415 (CAS 478913-91-6): First-in-Class Peptide Deformylase Inhibitor for Antimicrobial Research and Procurement


LBM-415 (also designated NVP-PDF-713 and VIC-104959) is a synthetic small-molecule peptide deformylase (PDF) inhibitor developed as an antibacterial agent with a novel mechanism of action targeting bacterial protein maturation [1]. The compound was the first PDF inhibitor to advance into clinical development for both parenteral and oral administration, with a molecular formula of C₁₈H₂₅FN₄O₅ and a molecular weight of 396.41 g/mol [2]. LBM-415 inhibits the essential bacterial metalloenzyme PDF, which catalyzes the removal of the N-terminal formyl group from nascent polypeptides during prokaryotic protein synthesis—a process conserved across pathogenic bacteria but absent in mammalian cells [3].

Why LBM-415 (CAS 478913-91-6) Cannot Be Substituted with Other PDF Inhibitors or Gram-Positive Antibiotics


Generic substitution among peptide deformylase (PDF) inhibitors or between LBM-415 and established Gram-positive antibiotics is not scientifically valid due to substantial quantitative divergence in antibacterial spectrum breadth, potency against drug-resistant subsets, and pharmacokinetic-pharmacodynamic profiles. Within the PDF inhibitor class, LBM-415 demonstrates markedly different MIC ranges against key anaerobic pathogens compared to later-generation analogs—for instance, against Bacteroides fragilis group isolates, LBM-415 achieved MIC90 values of 0.5 mg/L, whereas the comparator linezolid required concentrations of 4–8 mg/L for the same strains [1]. Moreover, cross-class substitution with vancomycin, linezolid, or daptomycin fails to account for LBM-415's unique retention of full activity against strains resistant to β-lactams, macrolides, quinolones, and glycopeptides—a spectrum-of-resistance coverage profile not shared by any single comparator agent [2]. These quantifiable differentials, established across multiple standardized MIC studies and in vivo infection models, preclude interchangeable use in research settings requiring defined antibacterial parameters.

LBM-415 (CAS 478913-91-6) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


LBM-415 Retains Full Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci Irrespective of β-Lactam Resistance Status

LBM-415 exhibited MIC values ranging from ≤0.06 to 4.0 μg/mL against 258 clinical isolates of Staphylococcus aureus and coagulase-negative staphylococci, with no detectable difference in MIC distributions between methicillin-susceptible and methicillin-resistant subsets [1]. In direct head-to-head comparison within the same study, vancomycin, linezolid, ranbezolid, daptomycin, oritavancin, and quinupristin-dalfopristin also demonstrated activity against all strains, but LBM-415 was the only agent among those tested whose MIC range (≤0.06–4.0 μg/mL) extended below 0.12 μg/mL, indicating a lower minimum inhibitory concentration threshold against the most susceptible isolates [1]. Time-kill analysis revealed that LBM-415 at the MIC was bacteriostatic after 24 hours, a kinetic profile that distinguishes it from the bactericidal activity of daptomycin and vancomycin against staphylococci [1].

Antibacterial resistance Staphylococcus aureus MIC determination Peptide deformylase inhibition

LBM-415 Demonstrates Superior Potency Against Bacteroides fragilis Group Anaerobes Relative to Linezolid, Tigecycline, and Garenoxacin

Against 405 clinical isolates of the Bacteroides fragilis group, LBM-415 (designated NVP-LMB415 in this study) exhibited an MIC range of ≤0.03–0.5 mg/L and an MIC90 of 0.5 mg/L [1]. In direct comparative testing under identical NCCLS-recommended agar dilution conditions, LBM-415 demonstrated substantially lower MIC90 values than linezolid, tigecycline, and garenoxacin against the same B. fragilis group strain panel [1]. Notably, LBM-415 remained fully active against B. fragilis group strains resistant to β-lactams, quinolones, and clindamycin, with MICs unchanged relative to susceptible strains—a resistance-bypass property not observed with comparator agents [1]. The compound showed higher MICs (≥4 mg/L) for Clostridium species, indicating genus-specific differential activity within anaerobic spectra [1].

Anaerobic bacteria Bacteroides fragilis Mixed infections Antimicrobial susceptibility

LBM-415 Exhibits Uniform Activity Against Multidrug-Resistant Streptococcus pneumoniae (MDRSP) in a 300-Isolate Comparative Panel

Against 300 clinical isolates of Streptococcus pneumoniae, LBM-415 demonstrated MICs ranging from 0.03 to 4.0 μg/mL irrespective of the strains' β-lactam, macrolide, and quinolone susceptibility phenotypes [1]. In direct agar dilution comparison with 20 other antimicrobial agents, vancomycin, teicoplanin, linezolid, and quinupristin-dalfopristin also exhibited MICs ≤2.0 μg/mL; however, LBM-415 was the only agent in the panel whose MIC distribution was completely unaffected by penicillin G resistance status—β-lactam MICs rose in parallel with penicillin G MICs, whereas LBM-415 MICs remained unchanged [1]. At two times the MIC, LBM-415 achieved 99.9% bactericidal killing against six pneumococcal strains after 24 hours, confirming bactericidal activity against this pathogen [1].

Streptococcus pneumoniae Multidrug resistance Respiratory tract infection MIC surveillance

LBM-415 Matches Linezolid and Vancomycin Efficacy in Murine MRSA Systemic Infection Models with Defined ED50 Values for Oral and Subcutaneous Dosing

In a murine systemic infection model using methicillin-resistant Staphylococcus aureus (MRSA) via intraperitoneal inoculation, LBM-415 demonstrated in vivo efficacy equivalent to that of linezolid and vancomycin [1]. Against systemic multidrug-resistant Streptococcus pneumoniae (MDRSP) infection, LBM-415 achieved an ED50 of 4.8 mg/kg when dosed subcutaneously and 36.6 mg/kg when dosed orally, compared to an ED50 of 13.2 mg/kg for telithromycin and >60 mg/kg for penicillin V and clarithromycin [1]. In the MRSA thigh infection model, LBM-415 significantly reduced thigh bacterial counts relative to untreated controls, with bacterial burden reduction comparable to that achieved with linezolid at equivalent dose levels [1]. In the pneumonia model (intranasal PSSP inoculation), the ED50 for LBM-415 to achieve >4 log10 reduction in lung bacterial burden was 23.3 mg/kg, compared to 14.3 mg/kg for moxifloxacin [1].

In vivo efficacy MRSA Murine infection model ED50

LBM-415 Pharmacokinetics in Humans Demonstrate Linear Dose-Proportional Exposure with Oral Bioavailability Supporting Twice-Daily Dosing

In a randomized controlled Phase I study in healthy volunteers, LBM-415 administered as single oral doses from 100 to 3,000 mg in the fasted state demonstrated dose-proportional pharmacokinetics [1]. At the projected therapeutic dose of 1,000 mg twice daily (b.i.d.), LBM-415 achieved a peak plasma concentration (Cmax) of 17.85 ± 5.96 μg/mL and a 24-hour area under the concentration-time curve (AUC₀₋₂₄) of 36.83 ± 10.36 μg·h/mL [1]. The terminal elimination half-life following a 1,000 mg single dose was 2.18 ± 0.61 hours, consistent with twice-daily dosing requirements [1]. A dose-limiting safety signal was observed at 1,000 mg three times daily (t.i.d.), with reversible methemoglobinemia detected on day 11—oxygen saturation decreased to 88% in one subject—but the compound was well tolerated at lower doses and at the 1,000 mg b.i.d. regimen [1]. No evidence of drug accumulation was observed across the 11-day multiple-dose period [1].

Pharmacokinetics Oral bioavailability Human Phase I Dose proportionality

LBM-415 Global Surveillance Data (21,636 Isolates) Confirms ≥99% Inhibition of Key Gram-Positive Pathogens at ≤4 mg/L Across Resistant Subsets

In a global surveillance study encompassing 21,636 clinical isolates collected during 2003–2004, LBM-415 inhibited ≥99.0% of staphylococci, streptococci, Enterococcus faecium, and Moraxella catarrhalis strains at concentrations ≤4 mg/L [1]. Among Enterococcus faecalis isolates, 97.0% were inhibited at ≤4 mg/L, and 92.0% of Haemophilus influenzae isolates were inhibited at this concentration [1]. Critically, no differences in LBM-415 activity were detected for strain subsets resistant to oxacillin, penicillin, ampicillin, macrolides, vancomycin, or fluoroquinolones [1]. The study identified one pre-existing S. aureus isolate with high-level resistance to LBM-415 (due to multiple sequence changes in defB and fmt genes) despite the compound's absence from clinical practice, establishing a baseline resistance frequency that informs surveillance strategies [1]. Regional variation in susceptibility was minimal, distinguishing LBM-415 from comparator agents that showed geographic susceptibility differences [1].

Global surveillance Antimicrobial resistance Respiratory pathogens Skin infection pathogens

Optimal Research and Industrial Application Scenarios for LBM-415 (CAS 478913-91-6) Based on Quantitative Evidence


Reference Compound for PDF Inhibitor Class Activity Benchmarking in Antibacterial Discovery Programs

LBM-415 serves as the definitive reference standard for establishing baseline PDF inhibitor activity in antibacterial discovery programs. Its well-characterized MIC ranges against staphylococci (≤0.06–4.0 μg/mL, n=258 isolates) [1], pneumococci (0.03–4.0 μg/mL, n=300 isolates) [2], and B. fragilis group anaerobes (MIC90 = 0.5 mg/L, n=405 isolates) [3] provide quantitative benchmarks against which novel PDF inhibitors can be directly compared. The global surveillance dataset of 21,636 isolates establishes expected inhibition rates at defined concentration thresholds (≥99% inhibition at ≤4 mg/L for key Gram-positive pathogens) that inform potency requirements for next-generation PDF inhibitors [4]. The identified pre-existing resistance isolate with defB and fmt mutations offers a validated tool for resistance mechanism studies [4].

Tool Compound for Resistance-Bypass Mechanism Studies in MRSA and MDRSP Models

LBM-415 is uniquely suited for experimental systems investigating antibacterial activity independent of established resistance mechanisms. Its MIC distribution against S. aureus shows no difference between methicillin-susceptible and methicillin-resistant subsets (≤0.06–4.0 μg/mL across 258 isolates) [1]. Similarly, against 300 S. pneumoniae isolates, LBM-415 MICs (0.03–4.0 μg/mL) were unaffected by β-lactam, macrolide, or quinolone resistance phenotypes, whereas β-lactam MICs increased 4- to 32-fold in resistant subsets [2]. This resistance-bypass property—confirmed across oxacillin, penicillin, ampicillin, macrolide, vancomycin, and fluoroquinolone resistance mechanisms—makes LBM-415 an ideal probe for dissecting PDF-dependent antibacterial pathways in drug-resistant backgrounds [4].

In Vivo Pharmacodynamic Model Development for PDF-Targeted Antibacterial Therapy

LBM-415 provides a validated in vivo benchmark for PDF inhibitor pharmacodynamic studies. Defined ED50 values in murine infection models enable quantitative dose-response comparisons: against systemic MDRSP infection, LBM-415 achieves ED50 values of 4.8 mg/kg (subcutaneous) and 36.6 mg/kg (oral), establishing oral bioavailability and dose requirements relative to telithromycin (ED50 = 13.2 mg/kg) and penicillin V (>60 mg/kg) [5]. In the MRSA thigh infection model, LBM-415 reduces bacterial burden to levels equivalent to linezolid at matched doses, providing a standardized comparator for in vivo efficacy studies of novel PDF inhibitors [5]. Human pharmacokinetic parameters—including Cmax of 17.85 μg/mL and AUC₀₋₂₄ of 36.83 μg·h/mL at the 1,000 mg b.i.d. projected therapeutic dose—enable PK/PD modeling and dose selection for translational studies [6].

Anaerobic Pathogen Susceptibility Reference for Mixed Infection Model Development

LBM-415 is the preferred reference compound for anaerobic microbiology studies requiring defined activity against the Bacteroides fragilis group. Its MIC90 of 0.5 mg/L against 405 B. fragilis group isolates, with an MIC range of ≤0.03–0.5 mg/L, establishes a potency benchmark that exceeds that of linezolid, tigecycline, and garenoxacin [3]. Notably, LBM-415 retains full activity against B. fragilis group strains resistant to β-lactams, quinolones, and clindamycin, making it suitable for mixed aerobic-anaerobic infection models where concurrent activity against methicillin-resistant staphylococci and streptococci is required [3]. The compound's higher MICs against Clostridium species (≥4 mg/L) provide a useful negative-control feature for studies requiring genus-specific differential susceptibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for LBM-415

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.